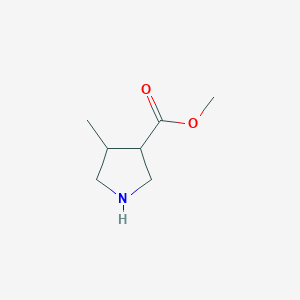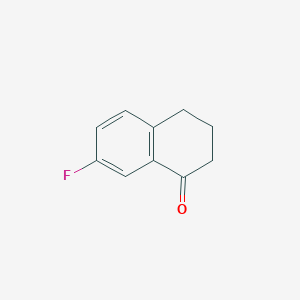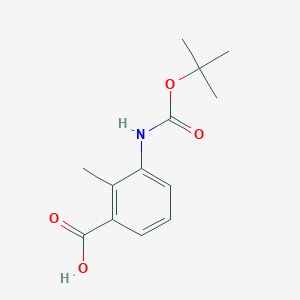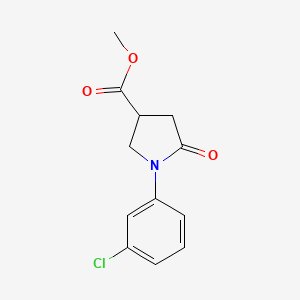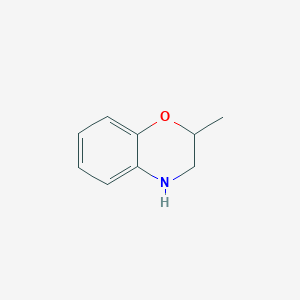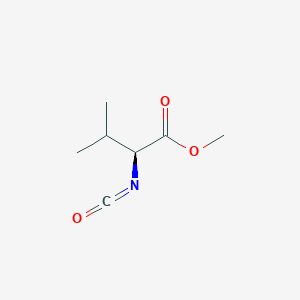
2-(4-(甲氧羰基)苯基)乙酸
概述
描述
2-(4-(Methoxycarbonyl)phenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These compounds contain a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. The methoxycarbonyl group in the compound indicates the presence of an ester functional group, which is a common feature in various synthetic and naturally occurring molecules.
Synthesis Analysis
The synthesis of derivatives of phenylacetic acid often involves the introduction of various substituents to the phenyl ring or the acetic acid moiety. For instance, the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, involves cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another example is the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid through multicomponent condensation involving 4-methoxyphenylglyoxal and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives can be complex, with various functional groups influencing the overall conformation and reactivity. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, shows that the acid forms hydrogen-bonded cyclic dimers that are non-planar . Similarly, the structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid reveals that the acetic acid side chain adopts a perpendicular orientation to the phenyl ring, with molecules linked through hydrogen bonds .
Chemical Reactions Analysis
Phenylacetic acid derivatives can undergo various chemical reactions, including electrophilic substitution and complexation with metals. The bromination kinetics of 2-methoxycarbonyl derivatives of heterocycles like furan and thiophene in acetic acid solution have been studied, showing characteristic features similar to bromination of benzene derivatives . Additionally, the regioselective bromination of 4-methoxyphenylacetic acid to produce 3-bromo-4-methoxyphenylacetic acid has been achieved with high yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-(Methoxycarbonyl)phenyl)acetic acid derivatives are influenced by their molecular structure. For instance, the presence of methoxy and carboxylic acid groups can affect the compound's solubility, boiling point, and melting point. The crystal structure and hydrogen bonding can also impact the compound's stability and reactivity. The compound (3-Methoxyphenyl)acetic acid, which is a starting material for various syntheses, forms dimers in the crystalline state, indicating strong intermolecular interactions .
科学研究应用
晶体结构和分子构型
- 对dl-4-羟基-3-甲氧基苯乙酸的研究揭示了类似化合物的分子结构和氢键模式的见解(Okabe, Suga, & Kohyama, 1995)。
- 对2-(3-溴-4-甲氧基苯基)乙酸的研究讨论了分子结构中甲氧基和乙酸基团的取向,这对于理解2-(4-(甲氧羰基)苯基)乙酸的性质是相关的(Guzei, Gunderson, & Hill, 2010)。
合成和化学性质
- 关于(3-羟基-4-甲氧基苯基)乙酸的合成和抗氧化活性的研究提供了类似化合物的合成方法和潜在抗氧化应用的见解(Ren, 2004)。
- 作为药物生产中间体的2-(3-乙氧基-4-(甲氧羰基)苯基)乙酸的制备展示了它在药物合成中的作用(Tang, Wang, & Wu, 2019)。
安全和危害
作用机制
Mode of Action
It is known that carboxylic acids, such as 2-(4-(methoxycarbonyl)phenyl)acetic acid, can participate in acid-catalyzed, nucleophilic acyl substitution reactions . The net effect of these reactions is the substitution of an –OH group by –OR′ . All steps in these reactions are reversible .
属性
IUPAC Name |
2-(4-methoxycarbonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVCDJZNRCDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445002 | |
| Record name | 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22744-12-3 | |
| Record name | 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(methoxycarbonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

